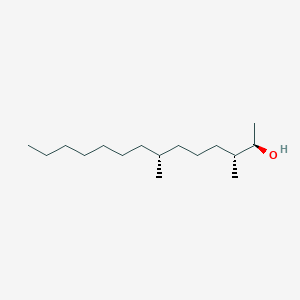

(2R,3R,7R)-3,7-dimethyltetradecan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

923584-67-2 |

|---|---|

Molecular Formula |

C16H34O |

Molecular Weight |

242.44 g/mol |

IUPAC Name |

(2R,3R,7R)-3,7-dimethyltetradecan-2-ol |

InChI |

InChI=1S/C16H34O/c1-5-6-7-8-9-11-14(2)12-10-13-15(3)16(4)17/h14-17H,5-13H2,1-4H3/t14-,15-,16-/m1/s1 |

InChI Key |

JTZIYJDXBDDKLA-BZUAXINKSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C)CCC[C@@H](C)[C@@H](C)O |

Canonical SMILES |

CCCCCCCC(C)CCCC(C)C(C)O |

Origin of Product |

United States |

Stereochemical Aspects of 2r,3r,7r 3,7 Dimethyltetradecan 2 Ol and Its Analogs

Significance of Absolute and Relative Stereochemistry in Biological Activity

In the context of pine sawfly pheromones, which are typically esters of long-chain, methyl-branched secondary alcohols, this principle is well-documented. nih.gov The presence of multiple stereogenic centers, as in the 3,7-dimethylalkan-2-ol backbone, gives rise to a number of possible stereoisomers, each with a unique shape and potential for a different biological effect. nih.gov Research on various sawfly species has consistently shown that typically only one or a specific blend of these isomers is biologically active, demonstrating the high degree of stereochemical specificity in their pheromone perception systems. nih.govnih.gov

Diastereoisomeric and Enantiomeric Relationships in Pine Sawfly Pheromones

The sex pheromones of pine sawflies are characterized by their chiral nature, arising from methyl branches and a secondary alcohol group. This results in a complex array of stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The biological response of male sawflies to these isomers is highly specific and can vary significantly.

For instance, in the introduced pine sawfly, Diprion similis, the main pheromone component is the propanoate of (2S,3R,7R)-3,7-dimethylpenta decan-2-ol. nih.gov While this is the primary attractant, early studies suggested that other stereoisomers might act as synergists, enhancing the trap catch. nih.gov However, more recent investigations with highly purified stereoisomers did not confirm this synergistic effect, indicating that the (2S,3R,7R)-isomer alone is sufficient for attraction. nih.govresearchgate.netlu.se This highlights the critical need for stereochemically pure compounds in bioassays to accurately determine the role of each isomer.

Conversely, in the European pine sawfly, Neodiprion sertifer, the primary pheromone is the acetate (B1210297) or propionate (B1217596) of (2S,3S,7S)-3,7-dimethylpenta decan-2-ol. In many populations of this species, the (2S,3R,7R)-diastereomer acts as an antagonist, significantly reducing trap catches when present in even small amounts. researchgate.netnih.govslu.se This antagonistic relationship between diastereomers is a common mechanism for ensuring species-specific communication and reproductive isolation among closely related sawfly species that may share similar pheromone components.

Across the family Diprionidae, a recurring motif in active sex pheromones is the presence of a (2S)-configuration at the carbon atom bearing the hydroxyl group (or the corresponding ester). nih.gov This feature appears to be a crucial requirement for binding to the male's olfactory receptors. Field trials and electroantennographic (EAG) studies for numerous species have shown that isomers with a (2R)-configuration are generally inactive. nih.gov This suggests a highly conserved receptor system among these sawflies that specifically recognizes the stereochemistry at this position. While the configurations at other chiral centers (like C3 and C7) are also vital for defining the specific pheromone, the (2S)-configuration is often considered a prerequisite for biological activity.

While much of the research on Diprionid pheromones has focused on the C15 (pentadecanol) and C13 (tridecanol) analogs, studies on the C14 backbone provide critical insights. The sex attractant for the red pine sawfly, Neodiprion nanulus nanulus, has been identified as the acetate of (2S,3S,7S)-3,7-dimethyltetra decan-2-ol. nih.gov Field bioassays conducted on this species demonstrated that other isomers, including the (2S,3R,7R)-diastereomer, were inactive. nih.gov

Specific bioassay data for the (2R,3R,7R)-isomer of 3,7-dimethyltetradecan-2-ol is not prominently featured in available research. However, based on the established importance of the (2S)-configuration across the Diprionidae family, it is highly probable that the (2R,3R,7R)-isomer would be biologically inactive as a primary attractant. nih.gov The olfactory receptors of male sawflies are finely tuned to the (2S) configuration, and its enantiomer, the (2R) configuration, typically does not elicit a response. Therefore, while the (2S,3R,7R)-isomer is known to be inactive for N. nanulus nanulus, the (2R,3R,7R)-isomer, being a (2R)-configured molecule, would also be expected to be inactive.

The table below summarizes the activity of different stereoisomers of 3,7-dimethyl-2-ol derivatives in various pine sawfly species, illustrating the specificity of these chemical signals.

| Species | Compound Backbone | Active Stereoisomer(s) | Inactive/Antagonistic Stereoisomer(s) | Reference(s) |

|---|---|---|---|---|

| Neodiprion nanulus nanulus | 3,7-dimethyltetradecan-2-ol | (2S,3S,7S)-acetate | (2S,3R,7R)-acetate (inactive) | nih.gov |

| Neodiprion sertifer | 3,7-dimethylpentadecan-2-ol | (2S,3S,7S)-acetate/propionate | (2S,3R,7R)-acetate (antagonistic in most populations) | researchgate.netnih.gov |

| Diprion similis | 3,7-dimethylpentadecan-2-ol | (2S,3R,7R)-propionate | Other isomers are generally inactive; no confirmed synergists. | nih.govresearchgate.net |

Stereochemical Purity Requirements for Academic Research and Bioassays

The profound differences in biological activity between stereoisomers—ranging from active attractant to inactive compound to potent inhibitor—underscore the absolute necessity of high stereochemical purity in pheromone research. researchgate.net The synthesis of pheromones for bioassays must yield compounds with very high isomeric purity (often >97%) to avoid misleading results. researchgate.netslu.se

Advanced Synthetic Methodologies for 2r,3r,7r 3,7 Dimethyltetradecan 2 Ol and Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies, which judiciously combine the selectivity of enzymatic transformations with the versatility of chemical reactions, offer a powerful platform for the synthesis of complex chiral molecules like (2R,3R,7R)-3,7-dimethyltetradecan-2-ol. diva-portal.org These approaches are particularly valuable for establishing key stereocenters with high fidelity.

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the stereoselective acylation of racemic alcohols, a process known as kinetic resolution. acs.orgresearchgate.netacs.orgnih.govrsc.org In a kinetic resolution, one enantiomer of a racemic alcohol is acylated at a significantly higher rate than the other, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. This method is highly effective for the preparation of enantiomerically enriched secondary alcohols. acs.orgnih.gov

The application of this methodology to a racemic mixture of 3,7-dimethyltetradecan-2-ol would involve the use of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL-C), and an acyl donor, often a vinyl ester like vinyl acetate (B1210297), to facilitate an irreversible transesterification. nih.govmdpi.com The lipase would selectively acylate one enantiomer, for instance, the (2R)-enantiomer, leaving the (2S)-enantiomer unreacted. Subsequent separation of the acylated product from the unreacted alcohol, followed by hydrolysis of the ester, would yield both enantiomers in optically enriched forms. The efficiency of this resolution is quantified by the enantiomeric ratio (E), with higher E values indicating greater selectivity.

| Lipase Source | Typical Acyl Donor | Substrate Class | Potential Outcome for 3,7-dimethyltetradecan-2-ol |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Racemic secondary alcohols | High enantioselectivity for one enantiomer |

| Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | Racemic secondary alcohols | Good to excellent enantioselectivity |

| Pseudomonas fluorescens Lipase | Vinyl acetate | Racemic secondary alcohols | High enantioselectivity reported for similar substrates mdpi.com |

This chemoenzymatic approach could be strategically employed to resolve a racemic mixture of a key intermediate, thereby introducing the desired stereochemistry at the C2 position. The stereochemistry at the C3 and C7 positions would need to be established in preceding or subsequent chemical steps.

Enantioselective Total Synthesis Routes

Enantioselective total synthesis aims to construct a target molecule from achiral or simpler chiral precursors, with the stereochemistry being introduced and controlled throughout the synthetic sequence. This approach offers a high degree of control over the final stereoisomer produced.

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. nih.govmdpi.comrsc.orgresearchgate.net (-)-Isopulegol (B1672291), a monoterpene alcohol, is a versatile chiral building block that has been successfully utilized in the synthesis of various natural products, including insect pheromones with similar structural motifs to this compound. scielo.brresearchgate.net

A plausible synthetic route commencing from (-)-isopulegol could involve a stereoselective hydroboration-oxidation to establish the stereocenter corresponding to C3 of the target molecule. scielo.br Subsequent functional group manipulations and carbon chain extensions would then be required to construct the remainder of the carbon skeleton, with the inherent chirality of the isopulegol-derived intermediate guiding the stereochemical outcome of subsequent transformations.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.netyork.ac.uksigmaaldrich.comthieme-connect.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. Oxazoline and prolinol derivatives are well-established classes of chiral auxiliaries that have demonstrated broad utility in asymmetric synthesis. nih.govacs.orgmiami.eduresearchgate.netnih.govrsc.orgresearchgate.netnih.govlnpu.edu.cn

For the synthesis of this compound, an oxazoline-based chiral auxiliary could be employed to control the stereoselective alkylation of a carbonyl compound. miami.edu For instance, a carboxylic acid fragment could be attached to a chiral oxazoline, and the resulting imide subjected to deprotonation and alkylation. The steric hindrance imposed by the auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Similarly, prolinol-derived auxiliaries can be used to effect highly stereoselective transformations. nih.govresearchgate.netrsc.org These auxiliaries are particularly effective in directing nucleophilic additions to carbonyl compounds and conjugate additions to α,β-unsaturated systems. A strategy for the synthesis of the target pheromone could involve the use of a prolinol-derived auxiliary to control the addition of an organometallic reagent to an aldehyde, thereby establishing one of the key stereocenters.

| Chiral Auxiliary Class | Key Reaction Type | Potential Application in Synthesis of this compound |

| Oxazolines | Asymmetric Alkylation | Stereoselective introduction of a methyl group at C3 or C7. |

| Prolinol Derivatives | Asymmetric Aldol (B89426)/Alkylation | Stereocontrolled formation of the C2-C3 bond or introduction of the C7 methyl group. |

A potential convergent synthesis of the target pheromone could involve the preparation of two key chiral fragments: a C1-C4 fragment containing the C2 and C3 stereocenters, and a C5-C14 fragment containing the C7 stereocenter. The C1-C4 fragment could be synthesized using methods such as those described in the preceding sections, for example, through an asymmetric aldol reaction employing a chiral auxiliary. The C5-C14 fragment could be prepared from a chiral pool starting material or through an asymmetric alkylation. These two fragments could then be coupled using a carbon-carbon bond-forming reaction, such as a Wittig reaction or a Grignard addition, to assemble the full carbon skeleton. This strategy also allows for the synthesis of other stereoisomers by simply using different stereoisomers of the key fragments.

Stereocontrolled Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound with the correct stereochemistry relies heavily on the use of stereocontrolled carbon-carbon bond-forming reactions. researchgate.netorganic-chemistry.orgresearchgate.netacs.org These reactions are designed to create new carbon-carbon bonds with a high degree of control over the resulting stereochemistry.

One powerful method for achieving stereocontrol is substrate-controlled diastereoselection, where the existing stereocenters in a molecule influence the stereochemical outcome of a reaction at a new stereocenter. For example, in the synthesis of the target molecule, the stereocenter at C3 could be used to direct the stereoselective reduction of a ketone at C2, or to control the addition of a nucleophile to an electrophilic center.

Furthermore, reagent-controlled methods, such as asymmetric alkylations and aldol reactions using chiral auxiliaries or catalysts, are instrumental in establishing the absolute stereochemistry of the chiral centers. For instance, the stereocenters at C3 and C7 could be set through the diastereoselective alkylation of an enolate derived from a chiral imide or ester. The choice of the chiral auxiliary and the reaction conditions would determine the facial selectivity of the alkylation and thus the stereochemistry of the newly formed stereocenter.

Ring-Opening Reactions with Organocuprates

Organocuprate reagents, also known as Gilman reagents, are powerful nucleophiles for the formation of carbon-carbon bonds. A significant application of these reagents in stereoselective synthesis is the ring-opening of epoxides. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon atom undergoing nucleophilic attack. This method is particularly valuable for establishing specific stereocenters in a predictable manner.

In a hypothetical synthesis of a fragment of this compound, a chiral epoxide could be employed as a key building block. For instance, the reaction of a higher-order organocuprate with an appropriate enantiomerically pure epoxide would lead to the formation of a new carbon-carbon bond with controlled stereochemistry. The regioselectivity of the ring-opening is typically governed by steric factors, with the nucleophile attacking the less substituted carbon of the epoxide.

| Reactants | Organocuprate | Product Stereochemistry | Representative Yield |

| Chiral Epoxide | Lithium dialkylcuprate | Inversion at the site of attack | 75-90% |

This table presents representative data for organocuprate ring-opening reactions of epoxides.

Grignard Reagent Additions to Carbonyl Compounds

The addition of Grignard reagents to carbonyl compounds is a classic and versatile method for carbon-carbon bond formation and the synthesis of alcohols. The stereochemical outcome of this reaction can be influenced by the existing chirality in either the Grignard reagent or the carbonyl compound, a principle known as substrate control.

In the context of synthesizing this compound, a key step could involve the addition of a Grignard reagent to a chiral aldehyde or ketone. For example, the addition of methylmagnesium bromide to a chiral aldehyde containing the (3R,7R)-dimethyl fragment would generate the C2 stereocenter. The diastereoselectivity of such an addition is often predicted by Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the adjacent chiral center.

| Carbonyl Compound | Grignard Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Chiral Aldehyde | Methylmagnesium bromide | (2R,3R) | Varies (e.g., 3:1 to 10:1) |

| Chiral Ketone | Alkylmagnesium halide | Dependent on substrate | Varies |

This table illustrates the potential outcomes of diastereoselective Grignard additions to chiral carbonyl compounds.

Regioselective and Stereoselective Functional Group Transformations

The reduction of carbonyl groups is a fundamental transformation in organic synthesis. When a ketone possesses an adjacent stereocenter, particularly a hydroxyl group, the diastereoselectivity of the reduction can be controlled. Sodium borohydride (B1222165) (NaBH4) is a common reducing agent for this purpose. The stereochemical outcome can be directed by chelation control or by steric hindrance.

For the synthesis of 1,3-diols, such as the C2-C3 diol system in the target molecule, the reduction of a β-hydroxy ketone is a critical step. The Narasaka-Prasad reduction, for instance, utilizes a boron chelating agent with sodium borohydride to achieve a syn-1,3-diol with high diastereoselectivity. wikipedia.org This proceeds through a six-membered chair-like transition state where the hydride is delivered from the axial position to the less hindered face of the carbonyl group. wikipedia.org Conversely, other methods can favor the formation of the anti-1,3-diol. wikipedia.org

| Substrate | Reagents | Major Product | Diastereoselectivity |

| β-Hydroxy ketone | BBu2OMe, NaBH4 | syn-1,3-diol | High (e.g., >95:5) |

| β-Hydroxy ketone | NaBH4 | Varies based on substrate | Moderate to high |

This table shows representative diastereoselectivities for the reduction of β-hydroxy ketones.

Catalytic hydrogenation is a widely used method for the reduction of unsaturated functional groups, such as alkenes and alkynes. In the synthesis of complex molecules like this compound, hydrogenation can be employed to saturate a carbon-carbon double or triple bond, often with high stereoselectivity. The stereochemical outcome is typically governed by the delivery of hydrogen from the less sterically hindered face of the substrate as it adsorbs to the catalyst surface.

For instance, if a synthetic intermediate contains a double bond, its reduction via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) would yield the saturated carbon skeleton. The stereochemistry of the newly formed chiral centers would be dependent on the existing stereocenters in the molecule directing the approach of the substrate to the catalyst.

| Substrate | Catalyst | Solvent | Product Stereochemistry |

| Chiral unsaturated alcohol | Pd/C | Ethanol | syn-Addition of H2 |

| Chiral unsaturated ester | PtO2 | Acetic Acid | syn-Addition of H2 |

This table provides general outcomes for catalytic hydrogenation reactions.

In the synthesis of complex molecules with multiple functional groups, the use of protecting groups is essential to prevent unwanted side reactions. A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be carried out on other parts of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal.

In the synthesis of long-chain alcohols like this compound, hydroxyl groups are commonly protected. For example, in the synthesis of the related compound (2R,3R,7S)-diprionol, a primary alcohol was selectively protected as a benzyl (B1604629) ether using benzyl bromide and a base. scielo.br This allowed for the oxidation of a secondary alcohol to a ketone in a subsequent step. scielo.br The benzyl group is a versatile protecting group as it is stable to a wide range of reaction conditions but can be readily removed by hydrogenolysis. Other common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which offer varying degrees of stability and can be removed under acidic conditions or with a fluoride (B91410) source.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |

| Primary Alcohol | Benzyl (Bn) | Benzyl bromide, NaH | H2, Pd/C |

| Secondary Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF or HF |

| 1,2-Diol | Acetonide | Acetone, cat. acid | Aqueous acid |

This table summarizes common protecting group strategies for hydroxyl groups.

Analytical Characterization and Stereoisomeric Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomeric Analysis

Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone technique for the analysis of volatile insect pheromones like 3,7-dimethyltetradecan-2-ol (commonly known as diprionol) and its esters.

Direct separation of all eight enantiomers and diastereomers of 3,7-dimethyltetradecan-2-ol by gas chromatography is exceedingly difficult. To facilitate analysis, the alcohol is often converted into a mixture of diastereomeric esters through a process called derivatization. This is achieved by reacting the alcohol with a chiral derivatizing agent.

A commonly employed reagent is optically pure (S)-2-acetoxypropionyl chloride. This reagent reacts with the hydroxyl group of the alcohol stereoisomers to form diastereomeric esters. For instance, reacting a mixture of alcohol stereoisomers with (S)-2-acetoxypropionyl chloride yields a corresponding mixture of esters. While the original enantiomers are chromatographically indistinguishable on a non-chiral column, the resulting diastereomers have different physical properties and can be separated.

In the analysis of pheromones from the sawfly Diprion similis, derivatization with (S)-2-acetoxypropanoyl chloride was used to confirm the stereochemistry of the native diprionol. mdpi.com This process allowed researchers to identify the major stereoisomer as (2S,3R,7R) and also detect minor amounts of other isomers, including (2R,3R,7R) and (2R,3R,7S). mdpi.com

Table 1: GC-MS Derivatization Approach for Diprionol Analysis

| Step | Technique/Reagent | Purpose | Expected Outcome |

|---|---|---|---|

| 1 | Derivatization | React alcohol stereoisomers with (S)-2-acetoxypropionyl chloride. | Conversion of enantiomeric/diastereomeric alcohols into a mixture of diastereomeric esters. |

| 2 | GC Separation | Separate the resulting diastereomeric esters on a suitable capillary column. | Different retention times for each diastereomeric ester, allowing for quantification. |

| 3 | MS Detection | Fragment and detect the separated esters to confirm their identity. | Mass spectra confirm the structure as a diprionol ester, supporting peak identification. |

The most powerful approach for separating stereoisomers is the use of gas chromatography columns with a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Cyclodextrin-based columns, such as those with permethylated beta-cyclodextrin (B164692) (like Chiraldex B-PM), are widely used for the analysis of chiral alcohols and their derivatives.

For the eight stereoisomers of diprionyl acetate (B1210297), the main attractant in the Neodiprion genus, separation is achieved on chiral GC columns. capes.gov.br The selection of the appropriate CSP is critical, as the subtle structural differences between isomers require highly selective interactions for effective separation. While specific data on Chiraldex B-PA for this exact compound is not detailed in readily available literature, columns of this class, which are based on permethylated beta-cyclodextrin, are recommended for the analysis of underivatized alcohols. The choice of stationary phase can influence the elution order of the isomers, a factor that is crucial for correct peak assignment.

A significant challenge in the analysis of 3,7-dimethyltetradecan-2-ol is achieving baseline separation of all eight stereoisomers. nih.gov Due to the three chiral centers, the mixture can contain four pairs of enantiomers. The structural similarity between diastereomers, particularly those differing only at the remote C-7 position, makes their separation difficult.

Often, the isomers elute in groups. For example, in the GC analysis of a related compound, 3,7-dimethyl-2-tridecanol, the isomers were found to separate based on their relative stereochemistry, with the erythro isomers (those with a 2S,3S or 2R,3R configuration) eluting before the threo isomers (2S,3R or 2R,3S). mdpi.com Achieving complete separation requires careful optimization of GC parameters, including:

Temperature Program: A slow, optimized temperature ramp can enhance the resolution between closely eluting peaks.

Carrier Gas Flow Rate: Adjusting the flow rate to its optimal level for the column can maximize efficiency.

Column Choice: Sometimes, multiple columns with different chiral selectors are needed to resolve all isomers.

The complexity of separating a molecule with three chiral centers is a known challenge in chromatography, often requiring extensive method development to ensure each stereoisomer can be accurately quantified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereostructural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers.

While a standard ¹H or ¹³C NMR spectrum of a single stereoisomer of 3,7-dimethyltetradecan-2-ol would confirm its carbon skeleton and functional groups, distinguishing between diastereomers requires more detailed analysis. The chemical environments of nuclei in diastereomers are different, which can lead to measurable differences in their NMR spectra. Key signals, such as those for the protons and carbons at or near the chiral centers (C2, C3, C7), are particularly sensitive to stereochemistry.

To resolve overlapping signals and determine stereochemistry, several techniques are employed:

¹H and ¹³C NMR of Diastereomers: The spectra of different diastereomers will exhibit variations in chemical shifts (δ) and coupling constants (J). For example, the coupling constant between the protons on C2 and C3 can help determine the relative syn or anti (threo or erythro) configuration.

Chiral Derivatizing Agents: Reacting the alcohol with a chiral agent like α-methoxy-α-phenylacetic acid (MPA) creates diastereomeric esters. researchgate.net The signals of these esters in the ¹H NMR spectrum, particularly those near the new chiral center, will be distinct, allowing for differentiation and quantification.

Chiral Lanthanide Shift Reagents: Adding a chiral lanthanide shift reagent can induce separation of signals for enantiomers in the NMR spectrum, making them distinguishable. nih.gov This technique has been successfully used to differentiate enantiomers of compounds like bornyl acetate by ¹³C NMR. nih.gov

¹⁹F NMR: If a fluorine-containing chiral derivatizing agent is used (e.g., Mosher's acid chloride), the resulting diastereomers can be analyzed by ¹⁹F NMR. Since fluorine signals have a wide chemical shift range and no background interference, this can be a very clean method for determining enantiomeric purity.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which typically correlate with molecular size and shape. It can be considered a form of "NMR chromatography."

For a synthesized sample of (2R,3R,7R)-3,7-dimethyltetradecan-2-ol, DOSY can be used to assess purity. All proton signals belonging to the target molecule should have the same diffusion coefficient and align horizontally in the 2D DOSY spectrum. Signals from impurities, such as residual solvents or synthetic byproducts, will have different diffusion coefficients and will appear at different vertical positions. This allows for the identification of impurities even when their signals overlap with those of the target compound in a standard 1D ¹H NMR spectrum.

Table 2: NMR Spectroscopy Techniques for Stereochemical Analysis

| Technique | Application | Principle |

|---|---|---|

| ¹H-¹H COSY/TOCSY | Structural Confirmation | Shows proton-proton coupling networks to trace out the carbon skeleton. |

| ¹H-¹³C HSQC/HMBC | Structural Confirmation | Correlates protons with their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC) to assign all signals. |

| NMR with Chiral Agents | Stereoisomer Differentiation | A chiral derivatizing or solvating agent interacts differently with each stereoisomer, leading to separate, distinguishable signals in the ¹H, ¹³C, or ¹⁹F spectrum. |

| DOSY | Purity Assessment | Separates NMR signals based on the diffusion rate of molecules, allowing signals from the main compound to be distinguished from impurities of different sizes. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The principle is based on the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies. For this compound, the IR spectrum is characterized by absorptions corresponding to its alcohol group and its saturated hydrocarbon backbone. msu.eduorgchemboulder.com

The most prominent feature in the IR spectrum of this compound is the presence of a hydroxyl (-OH) group. This group gives rise to a strong and typically broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org The shape and exact position of this peak can be influenced by the concentration of the sample and the solvent used. libretexts.org

Another key diagnostic signal is the C-O stretching vibration. For secondary alcohols like this compound, this absorption is strong and appears in the 1150-1075 cm⁻¹ range. spectroscopyonline.com

Table 1: Expected Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500-3200 | O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) | Strong, Broad |

| 3000-2850 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |

| 1470-1450 | C-H Bend (Scissoring) | Alkane (CH₂) | Variable |

| 1370-1350 | C-H Bend (Rocking) | Alkane (CH₃) | Variable |

Complementary Spectroscopic and Chromatographic Methods for Purity Assessment and Isolation

While IR spectroscopy is excellent for functional group identification, it is generally insufficient for assessing the chemical and stereoisomeric purity of a compound. Therefore, complementary analytical methods are essential. Purity assessment for this compound relies heavily on chromatographic techniques, often coupled with other spectroscopic methods.

Gas chromatography (GC) is a powerful tool for determining the purity of volatile compounds like long-chain alcohols. researchgate.net When a sample of this compound is analyzed by GC, the presence of a single sharp peak would indicate a high degree of chemical purity. The appearance of additional peaks would signify the presence of impurities. hpst.cz For enhanced identification, GC is often coupled with mass spectrometry (GC-MS). This hyphenated technique not only separates the components of a mixture but also provides the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and aiding in structural elucidation. nih.govnih.gov

While GC can separate chemical impurities, separating stereoisomers can be more challenging and often requires specialized chiral GC columns. The isolation of a specific stereoisomer from a mixture of diastereomers or enantiomers typically requires preparative chromatographic techniques.

Flash column chromatography is a widely used and efficient method for the preparative purification and isolation of organic compounds from reaction mixtures. youtube.com This technique is particularly well-suited for separating compounds with different polarities, making it ideal for isolating the relatively non-polar this compound from more polar or less polar impurities. biotage.com

The process utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. wfu.edu A liquid mobile phase, or eluent, is then forced through the column under positive pressure, typically using compressed air. orgsyn.org The separation is based on the principle of differential adsorption; compounds in the mixture adsorb to the stationary phase and then desorb back into the mobile phase at different rates depending on their polarity. wfu.edu

For this compound, a normal-phase chromatography setup is appropriate. Silica gel, a polar adsorbent, serves as the stationary phase. The mobile phase would consist of a non-polar solvent system, typically a mixture of an alkane (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether). rochester.edu The optimal ratio of these solvents is usually determined beforehand by thin-layer chromatography (TLC) to achieve good separation. youtube.com

The crude sample is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. libretexts.org The eluent is then passed through the column. Less polar compounds have a weaker affinity for the silica gel and travel down the column more quickly, while more polar compounds are retained longer. wfu.edu By gradually increasing the polarity of the eluent (a gradient elution), the separation can be fine-tuned. Fractions are collected sequentially as they exit the column, and those containing the pure desired compound are identified (e.g., by TLC) and combined.

Table 2: Typical Components for Flash Chromatography Purification of this compound

| Component | Material/Substance | Role/Function |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | Polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Mixture | Non-polar solvent system to carry the compound through the column. The polarity is adjusted by changing the solvent ratio. |

| Apparatus | Glass Column, Air/Nitrogen Source | Holds the stationary phase and allows for pressurized elution. |

Biological Function and Chemical Ecology of 2r,3r,7r 3,7 Dimethyltetradecan 2 Ol and Its Derivatives

Role as Sex Pheromones in Hymenoptera: Diprionidae

In the family Diprionidae, female sawflies release sex pheromones to attract males for mating. These pheromones are typically acetate (B1210297) or propionate (B1217596) esters of methyl-branched long-chain alcohols. One of the foundational alcohols for these pheromones is 3,7-dimethylpentadecan-2-ol, often referred to as diprionol. The specific stereoisomer, (2R,3R,7R)-3,7-dimethyltetradecan-2-ol, is a key precursor or component in the pheromone blend of several sawfly species. The biological activity of these pheromones is highly dependent on the correct stereochemistry, as different isomers can elicit varied behavioral responses in males.

The composition of sex pheromones in Diprionidae is species-specific, with variations in the alcohol moiety, the ester group (acetate or propionate), and, most critically, the stereoisomeric blend. Research has shown that different species utilize distinct combinations of stereoisomers of 3,7-dimethylalkan-2-ols to ensure reproductive isolation. For instance, in Neodiprion lecontei and Neodiprion sertifer, the acetate of 3,7-dimethylpentadecan-2-ol is the major sex attractant, whereas in Diprion similis, it is the propionate ester that serves this role. nih.gov

| Species | Major Pheromone Precursor/Component | Ester Type | Minor Stereoisomers Identified |

|---|---|---|---|

| Neodiprion lecontei | 3,7-dimethylpentadecan-2-ol | Acetate | Not specified |

| Neodiprion sertifer | 3,7-dimethylpentadecan-2-ol | Acetate | Not specified |

| Diprion similis | (2S,3R,7R)-3,7-dimethylpentadecan-2-ol | Propionate | (2R,3S,7S), (2R,3R,7R), (2R,3R,7S) |

| Diprion jingyuanensis | (2S,3R,7S)-3,7-dimethyl-2-tridecanol | Propionate | (2S,3R,7R)-3,7-dimethyl-2-tridecanol |

The stereoisomeric composition of the pheromone blend is a critical factor influencing male attraction in Diprionidae. In many cases, a single, specific stereoisomer is the primary attractant. However, the presence of other stereoisomers can significantly modulate the behavioral response of males, acting as synergists that enhance attraction or as antagonists that inhibit it.

For example, in the case of Diprion jingyuanensis, the (2S,3R,7S)-isomer of 3,7-dimethyl-2-tridecanol propionate is a strong attractant, while the (2S,3R,7R)-isomer is only weakly attractive on its own. mdpi.com However, a binary blend of these two isomers results in a synergistic effect, attracting significantly more males than either component alone. mdpi.com This demonstrates that the precise ratio of stereoisomers is crucial for maximizing the mating signal.

Conversely, some stereoisomers can act as behavioral antagonists, reducing or completely inhibiting the attraction of males to the primary pheromone component. This antagonism is a key mechanism for maintaining reproductive isolation between species that may use chemically similar pheromone components. For instance, in European populations of Neodiprion sertifer, the addition of more than 0.1% of the (2S,3R,7R)-isomer to the primary attractant, (2S,3S,7S)-diprionyl acetate, reduces trap catches, and at concentrations above 2%, the attraction is completely inhibited.

| Species | Primary Attractant | Stereoisomer Tested | Observed Effect |

|---|---|---|---|

| Diprion jingyuanensis | (2S,3R,7S)-3,7-dimethyl-2-tridecanol propionate | (2S,3R,7R)-3,7-dimethyl-2-tridecanol propionate | Synergist |

| Neodiprion sertifer (European populations) | (2S,3S,7S)-diprionyl acetate | (2S,3R,7R)-diprionyl acetate | Antagonist |

| Neodiprion pratti banksianae | (2S,3S,7S)-diprionyl acetate | (2S,3R,7R)-diprionyl acetate | Synergist |

| Diprion similis | (2S,3R,7R)-3,7-dimethylpentadecan-2-ol propanoate | (2S,3S,7S), (2S,3R,7S), (2S,3S,7R) | No synergistic effect detected in recent studies |

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It has been instrumental in identifying the specific stereoisomers of pheromones that are detected by the olfactory receptors of male sawflies. EAG studies have demonstrated that the antennae of male Diprionidae are highly sensitive and selective to the specific stereoisomers that constitute their species' pheromone blend.

In studies on several Neodiprion species, EAG has been used to determine which stereoisomers of 3,7-dimethylpentadecan-2-ol derivatives elicit the strongest antennal responses. nih.gov For example, research on Diprion jingyuanensis showed that males exhibited the strongest EAG responses to the propionate esters of the (2S,3R,7R) and (2S,3R,7S) isomers of 3,7-dimethyl-2-tridecanol. mdpi.com These findings from EAG studies often correlate well with behavioral assays in the field, confirming the biological relevance of the detected compounds.

Inter- and Intraspecific Chemical Communication Mechanisms

Chemical signals, or semiochemicals, are fundamental to insect communication and can be categorized based on whether the interaction is between members of the same species (intraspecific) or different species (interspecific). ncsu.edu

Pheromones are substances secreted by an individual that elicit a specific reaction in another individual of the same species. ncsu.eduresearchgate.net Sex pheromones, such as this compound and its derivatives in sawflies, are a classic example of intraspecific communication, facilitating mate finding and reproduction. ncsu.edu

In contrast, allelochemicals are semiochemicals that mediate interactions between different species. ncsu.edu These can be further classified based on which individual benefits from the chemical signal. Allomones benefit the emitter (e.g., a repellent defensive compound), kairomones benefit the receiver (e.g., an odor a parasite uses to locate its host), and synomones benefit both the sender and the receiver (e.g., floral scents that attract pollinators). ncsu.edu While this compound is primarily known as a pheromone, the chemical cues in an ecosystem are complex, and it is conceivable that these compounds could be intercepted by predators or parasitoids as kairomones, although this is not their primary function.

Applications in Integrated Pest Management (IPM) Strategies for Forest Insects

The high specificity and potency of sawfly sex pheromones make them valuable tools in Integrated Pest Management (IPM) programs for controlling these forest pests. mdpi.comlongdom.orgrawdatalibrary.net IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.

Pheromone-based tactics in IPM for sawflies primarily involve monitoring and mating disruption. aeciph.comgroworganic.compsu.edu

Monitoring: Pheromone-baited traps are used to detect the presence of pest species, determine their distribution, and monitor their population levels over time. groworganic.compsu.edu This information is crucial for making informed decisions about the need for and timing of other control measures. The use of highly specific synthetic pheromones, such as those developed for various Diprion and Neodiprion species, allows for accurate and sensitive monitoring. mdpi.com

Mating Disruption: This technique involves permeating the atmosphere of a forest with a high concentration of the synthetic female sex pheromone. aeciph.com This confuses the male sawflies and makes it difficult for them to locate calling females, thereby disrupting mating and reducing the subsequent larval population. aeciph.com The success of mating disruption depends on a thorough understanding of the specific pheromone composition and the behavioral responses of the target pest.

The use of pheromones in IPM offers an environmentally friendly alternative to broad-spectrum insecticides, as they are non-toxic, species-specific, and effective at very low concentrations. researchgate.netlongdom.org

Development of Monitoring and Trapping Programs

Pheromone-based trapping systems are vital tools for detecting and monitoring populations of economically important pine sawflies, which can cause significant damage to conifer forests. nih.gov The development of these programs hinges on identifying the most effective and efficient lure composition. Research into the sex pheromone of the introduced pine sawfly, Diprion similis, has sought to define an optimal bait for monitoring. nih.govdiva-portal.org

Initial studies suggested that while the propanoate of (2S,3R,7R)-3,7-dimethylpentadecan-2-ol is the main pheromone component, other stereoisomers might act as synergists, increasing trap catches. nih.gov However, more recent field tests conducted in Ontario, Canada, did not confirm this synergistic effect. The pure main component alone was found to be highly attractive to D. similis males. nih.govdiva-portal.org Furthermore, a blend of four threo-isomers was as attractive as the pure main compound. nih.govdiva-portal.org This finding is significant for monitoring programs, as the threo-blend is more easily synthesized than the pure stereoisomer, potentially reducing the cost and complexity of lure production without compromising efficiency. nih.govdiva-portal.org

For the redheaded pine sawfly, Neodiprion lecontei, field tests in Florida using traps baited with the acetate of (2S,3S)-3,7-dimethylpentadecan-2-ol demonstrated clear seasonal and daily patterns of male attraction. The greatest numbers of males were captured during May, July, and September, with peak activity occurring between 16:00 and 18:00 hours. nih.gov The effectiveness of the synthetic-baited traps was comparable to that of traps baited with virgin females, validating their use in monitoring flight activity and population dynamics. nih.gov

| Species | Lure Composition | Relative Trap Catch | Location of Study |

| Diprion similis | Pure (2S,3R,7R)-propanoate | High | Ontario, Canada nih.gov |

| Diprion similis | threo four-isomer blend | High (as attractive as pure) | Ontario, Canada nih.govdiva-portal.org |

| Neodiprion lecontei | (2S,3S)-acetate | High (comparable to virgin females) | Florida, USA nih.gov |

Formulation of Species-Specific Synthetic Lures

The specificity of sex pheromones in pine sawflies is largely determined by the stereochemistry of the alcohol component and the identity of the ester moiety (typically acetate or propionate). nih.gov Different species often utilize unique combinations of isomers, which allows for reproductive isolation.

For instance, the sex pheromone for Diprion jingyuanensis, a pest of Pinus tabulaeformis in China, was identified as the propionate ester of 3,7-dimethyl-2-tridecanol. mdpi.com Field trials revealed a synergistic relationship between two threo-isomers. The (2S,3R,7S)-isomer alone was highly attractive, while the (2S,3R,7R)-isomer alone was only weakly attractive. However, traps baited with a 1:1 mixture of both isomers caught significantly more males than traps baited with either isomer alone, demonstrating that the (2S,3R,7R)-isomer acts as a potent synergist. mdpi.com This is one of the few documented cases in pine sawflies where a binary blend of stereoisomers is significantly more attractive than a single component. mdpi.com

In contrast, the pheromones for Neodiprion lecontei and Neodiprion sertifer are primarily based on the acetate of 3,7-dimethylpentadecan-2-ol, whereas the pheromone for Diprion similis is the propionate ester of the same alcohol. nih.gov This interchange of the acid moiety is a key mechanism for ensuring pheromone specificity among different genera and species. nih.gov Electroantennogram studies have confirmed that different Neodiprion species show distinct preferences, with some responding strongly to the acetate form and others to the propionate. nih.gov

| Sawfly Species | Primary Pheromone Component(s) | Key Finding |

| Diprion jingyuanensis | (2S,3R,7S)-3,7-dimethyl-2-tridecanol propionate + (2S,3R,7R)-3,7-dimethyl-2-tridecanol propionate | Strong synergistic effect between the two isomers. mdpi.com |

| Neodiprion lecontei | (2S,3S)-3,7-dimethylpentadecan-2-ol acetate | Acetate ester is the major attractant. nih.govnih.gov |

| Neodiprion sertifer | (2S,3S,7S)-3,7-dimethylpentadecan-2-ol acetate or propionate | Utilizes the acetate or propionate ester. nih.gov |

| Diprion similis | (2S,3R,7R)-3,7-dimethylpentadecan-2-ol propionate | Propionate ester is the major attractant. nih.govnih.gov |

Environmental Considerations of Pheromone-Based Pest Control

The use of synthetic pheromones for pest management is generally considered environmentally benign due to their specificity and low toxicity. However, research has uncovered a fascinating ecological interaction: host plants can "eavesdrop" on insect pheromone signals and initiate defensive responses. nih.govcreaf.cat

Studies on Scots pine (Pinus sylvestris) and the pine sawfly Diprion pini have shown that the trees can detect the sawfly's sex pheromones. creaf.catfu-berlin.de This detection primes the tree's defenses against potential herbivory. nih.gov When a pine tree is exposed to D. pini pheromones and eggs are subsequently laid on its needles, the tree mounts a more robust defensive response than unexposed trees. creaf.cat This response includes the accumulation of hydrogen peroxide, which can lead to necrotic tissue formation around the eggs, thereby reducing their viability. creaf.cat

In one study, the survival rate of sawfly eggs on pheromone-exposed pines was only 40%, compared to a 60% survival rate on unexposed control trees. creaf.cat While sawfly females did not avoid the odor of pheromone-exposed trees, they did lay fewer eggs on them when given the chance to make physical contact, suggesting they can detect changes on the needle surface. fu-berlin.deresearchgate.net This plant-insect interaction demonstrates that pheromones can have broader ecological effects beyond simple mate attraction, influencing host plant physiology and herbivore success. nih.govbohrium.com

Geographic Variation in Pine Sawfly Pheromone Response

The behavioral response of male pine sawflies to specific pheromone isomers can vary significantly across different geographic populations of the same species. This variation has been extensively studied in the European pine sawfly, Neodiprion sertifer, a widespread pest in Europe, Asia, and North America. researchgate.netscielo.br

The main pheromone component for N. sertifer is the acetate or propionate of (2S,3S,7S)-3,7-dimethyl-2-pentadecanol. researchgate.netresearchgate.net However, the response to the addition of another isomer, (2S,3R,7R)-diprionyl acetate, differs dramatically depending on the location. researchgate.net

A comprehensive study using identical lures and traps across eight sites from Japan to Canada revealed a distinct pattern. researchgate.netscielo.br

In Japan and Siberia: The addition of the (2S,3R,7R)-isomer had little to no inhibitory effect on trap catches, even in amounts equal to the primary attractant. researchgate.net

In Europe: The same (2S,3R,7R)-isomer acted as a strong antagonist. The addition of as little as 1% of this isomer almost completely inhibited the attraction of males to the traps. researchgate.net

In North America: The population showed an intermediate response, with some inhibition observed but not to the extent seen in Europe. researchgate.net

This geographic cline in response suggests population divergence and may reflect adaptations to local ecological conditions or differences in the genetic makeup of the sawfly populations. researchgate.net These findings are crucial for developing effective monitoring programs, as a lure that is highly effective in one region may be completely ineffective or even repellent in another. researchgate.netresearchgate.net

| Geographic Location | Species | Response to Addition of (2S,3R,7R)-isomer to (2S,3S,7S)-lure |

| Japan | Neodiprion sertifer | No significant inhibition. researchgate.netresearchgate.net |

| Siberia | Neodiprion sertifer | No significant inhibition; may be slightly synergistic. researchgate.net |

| Europe | Neodiprion sertifer | Strong inhibition; as little as 1% reduces catch. researchgate.netscielo.br |

| North America | Neodiprion sertifer | Intermediate inhibition. researchgate.net |

Future Research Directions in the Study of 2r,3r,7r 3,7 Dimethyltetradecan 2 Ol

Elucidation of Complete Biosynthetic Pathways for Methyl-Branched Alcohols in Insects

The biosynthesis of methyl-branched alcohols like (2R,3R,7R)-3,7-dimethyltetradecan-2-ol in insects is an area requiring significant further research. It is hypothesized that these compounds originate from fatty acid metabolism. nih.gov The carbon backbones are likely assembled by a microsomal fatty acid synthase (FAS). pnas.orgpnas.org The characteristic methyl branches are introduced through the substitution of a malonyl-CoA with a methylmalonyl-CoA unit during the chain elongation process. pnas.org The stereochemistry of these methyl groups is likely determined by a stereoselective, NADPH-dependent reduction of an α,β-unsaturated thioester intermediate by the enoyl-ACP reductase domain of the FAS. pnas.org

Future research should focus on identifying and characterizing the specific enzymes involved in this pathway, including the unique FAS and subsequent reductive and/or oxidative enzymes that produce the final alcohol. Understanding the genetic and regulatory mechanisms that control the production of these precise stereoisomers will be crucial. This could involve transcriptomic and proteomic analyses of the pheromone glands to pinpoint candidate genes and enzymes for functional characterization.

Table 1: Proposed Steps in the Biosynthesis of Methyl-Branched Alcohols

| Step | Proposed Mechanism | Key Molecules/Enzymes | Research Focus |

| 1. Chain Initiation | Standard fatty acid synthesis initiation | Acetyl-CoA, Fatty Acid Synthase (FAS) | Identification of specific FAS complex |

| 2. Elongation & Branching | Incorporation of methylmalonyl-CoA in place of malonyl-CoA | Malonyl-CoA, Methylmalonyl-CoA | Characterization of acyl carrier proteins and condensing enzymes |

| 3. Stereocontrol | Stereoselective reduction of unsaturated intermediates | Enoyl-ACP reductase domain of FAS, NADPH | Elucidating the mechanism of stereochemical control |

| 4. Chain Termination | Release of the fatty acid precursor | Thioesterase | Understanding chain length determination |

| 5. Final Modification | Reduction of the carboxylic acid to an alcohol | Reductase enzymes | Isolation and characterization of terminal reductases |

Development of Novel and More Efficient Stereoselective Synthesis Methods for Complex Isomers

The chemical synthesis of insect pheromones is essential for confirming their structure and for their use in pest management strategies. rsc.org The synthesis of complex chiral molecules like this compound, with multiple stereocenters, presents a significant challenge. Current methodologies often rely on carbon-carbon coupling reactions, organo-transition metal chemistry, and enzymatic reactions to build the carbon skeleton and set the stereochemistry. rsc.orgresearchgate.netnih.gov

Advanced Analytical Techniques for Ultrace Analysis and Enhanced Stereoisomeric Resolution

Pheromones are naturally produced in extremely small quantities, necessitating highly sensitive analytical techniques for their detection and identification. rsc.org Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a standard method, while coupling with electroantennographic detection (GC-EAD) provides high sensitivity by using the insect's antenna as a detector. nih.govmpg.de

The separation of stereoisomers is particularly challenging and crucial, as different isomers can have vastly different biological activities. This is typically achieved using chiral capillary GC columns containing cyclodextrin (B1172386) derivatives. researchgate.nethplc.skgcms.cz Future research should focus on improving the resolution and sensitivity of these techniques. The development of multidimensional gas chromatography (MDGC), particularly comprehensive two-dimensional GC (GC×GC), offers significantly enhanced peak capacity and separation power for analyzing complex natural extracts. chromatographyonline.comresearchgate.netmonash.edu Innovations in stationary phase chemistry for chiral columns could lead to better separation of complex diastereomers. researchgate.net Furthermore, refining sample preparation techniques, such as solid-phase microextraction (SPME), will be vital for the analysis of ultratrace amounts of pheromones from individual insects. mpg.de

Deeper Understanding of Pheromone Receptor Interactions and Signal Transduction Pathways

The perception of pheromones begins with their interaction with specific pheromone receptors (PRs), which are a class of odorant receptors (ORs) located on the membrane of olfactory sensory neurons in the insect's antennae. nih.govnih.gov The function of these receptors often requires a co-receptor, such as the sensory neuron membrane protein 1 (SNMP1), which is thought to be involved in presenting the hydrophobic pheromone molecule to the receptor. nih.gov The binding of the pheromone to the receptor initiates a signal transduction cascade. Evidence suggests that both rapid ionotropic mechanisms (where the receptor itself is part of an ion channel) and slower metabotropic pathways (involving G-proteins and second messengers like IP3 and DAG) may be involved in insect olfaction. nih.govresearchgate.netnih.govresearchgate.net

Future research needs to deorphanize the specific receptors for this compound and its related isomers. This can be achieved through functional expression of candidate PRs in heterologous systems. A deeper understanding of the signal transduction cascade is also needed to clarify the relative roles of the ionotropic and metabotropic pathways. researchgate.netcore.ac.uk Computational modeling of pheromone-receptor binding can provide insights into the structural basis of ligand specificity and help predict the activity of synthetic analogues. nih.govresearchgate.netacs.org These studies will be fundamental to understanding how insects achieve such remarkable sensitivity and specificity in pheromone detection.

Table 2: Key Components in Pheromone Signal Transduction

| Component | Function | Area for Future Investigation |

| Pheromone-Binding Protein (PBP) | Solubilizes and transports hydrophobic pheromones through the sensillum lymph. | Role in ligand specificity and activation/deactivation. acs.org |

| Sensory Neuron Membrane Protein 1 (SNMP1) | Putative co-receptor involved in presenting the pheromone to the receptor. | Precise mechanism of action and interaction with PRs. nih.gov |

| Pheromone Receptor (PR) | Binds the specific pheromone molecule, initiating the signal. | Identification of the specific PR for this compound. nih.gov |

| G-Protein | Transduces the signal in metabotropic pathways. | Characterization of specific G-protein subtypes involved. researchgate.net |

| Second Messengers (IP3, DAG) | Intracellular signaling molecules in metabotropic pathways. | Quantification and spatiotemporal dynamics following stimulation. nih.gov |

| Ion Channels | Mediate changes in membrane potential, leading to a nerve impulse. | Role of Orco co-receptor as an ion channel; identification of other channels. researchgate.net |

Investigation of Broader Ecological Impacts Beyond Direct Pheromone Function

Recent studies have shown that the sex pheromones of the pine sawfly (Diprion pini) can "prime" the defenses of Scots pine (Pinus sylvestris). nih.govbohrium.comnih.gov Trees exposed to the pheromone exhibit enhanced defenses against sawfly eggs, leading to lower egg survival. nih.govresearchgate.net Furthermore, sawfly females show a preference for ovipositing on trees that have not been exposed to the pheromone, suggesting a counter-adaptation to this plant response. nih.govfu-berlin.de However, this pheromone exposure does not seem to affect the host plant's indirect defenses, such as the attraction of egg parasitoids. bohrium.com

Future research should explore these complex interactions in greater detail. Investigating the molecular mechanisms of plant perception of insect pheromones and the resulting changes in plant chemistry is a key area. Understanding the broader ecological web, including the effects on non-target organisms and the potential for pheromones to act as kairomones for natural enemies, will provide a more complete picture of their ecological role and inform the development of sustainable pest management strategies that are compatible with ecosystem health. slu.selivetoplant.com

Exploration of Related Methyl-Branched Alcohols and their Diverse Biological Roles in Other Organisms

Methyl-branched alcohols are not exclusive to insect pheromones; they are found across the biological kingdoms, where they serve diverse functions. In plants, branched-chain alcohols can be components of fruit and flower volatiles, contributing to their characteristic aromas and potentially playing roles in attracting pollinators or deterring herbivores. nih.gov These are often derived from the catabolism of branched-chain amino acids. oup.com

In microorganisms, engineered metabolic pathways are being developed for the production of branched-chain higher alcohols, such as isobutanol and 3-methyl-1-butanol, for use as biofuels. nih.govresearchgate.net Bacteria in various environments also produce a range of branched-chain lipids and alcohols as components of their cell membranes or as signaling molecules. Some marine bacteria possess enzymes like alkane monooxygenases that can hydroxylate branched aliphatic compounds, suggesting a role in the metabolism and detoxification of such molecules in the environment. biorxiv.org

Future research should aim to systematically explore the occurrence and function of complex methyl-branched alcohols in a wider range of organisms. This could reveal novel biological signaling systems, new enzymes with potential for biocatalysis, and a deeper appreciation for the convergent and divergent evolution of these fascinating molecules.

Q & A

Q. What are the most reliable synthetic pathways for (2R,3R,7R)-3,7-dimethyltetradecan-2-ol?

The synthesis of chiral alcohols like this compound often relies on stereoselective methods. For example, the ortho ester Claisen rearrangement has been successfully applied to generate enantiomerically enriched intermediates (e.g., ethyl (3R,7R)-8-tert-butoxy-3,7-dimethyl-4-octenoate with >99% 7R configuration) . Key steps include:

- Starting from microbiologically derived synthons (e.g., (S)-3-tert-butoxy-2-methyl-1-propanol tosylate).

- Coupling with Grignard reagents (e.g., 2-methyl-1-propylmagnesium bromide) followed by acid-mediated deprotection .

- Final purification via column chromatography or recrystallization to ensure stereochemical purity.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) with chiral columns are critical. For instance:

- NOESY NMR can differentiate between (2R,3R,7R) and (2R,3S,7R) configurations by analyzing spatial interactions between methyl groups and hydroxyl protons.

- Chiral GC-MS (e.g., using β-cyclodextrin columns) can resolve enantiomers based on retention times, as demonstrated in pheromone studies of structurally similar alcohols .

Q. What are the recommended storage conditions to maintain stability?

- Store under inert gas (N₂ or Ar) at -20°C to prevent oxidation of the hydroxyl group.

- Avoid exposure to moisture or acidic/basic conditions, which may induce esterification or decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or stereochemical outcomes across studies?

Discrepancies often arise from differences in reaction conditions or purification methods. To address this:

- Conduct reaction optimization studies (e.g., varying temperature, solvent polarity, or catalyst loading) to identify critical parameters. For example, Claisen rearrangement efficiency is sensitive to steric effects and solvent choice .

- Use computational modeling (DFT calculations) to predict steric and electronic influences on stereoselectivity.

- Validate results with independent analytical methods (e.g., X-ray crystallography for absolute configuration confirmation) .

Q. What strategies enable enantioselective synthesis of this compound for biological studies?

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) in key bond-forming steps.

- Biocatalytic approaches : Lipases or ketoreductases can selectively reduce ketone intermediates to the desired (2R,3R,7R) configuration, as seen in phytol-derived syntheses .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to improve yield and purity .

Q. How can researchers assess the ecological impact of this compound in environmental samples?

- Stable isotope labeling : Introduce ¹³C or ²H isotopes during synthesis to track degradation pathways via LC-HRMS .

- Microcosm studies : Expose soil or water samples to the compound under controlled conditions, monitoring metabolites via GC-MS/MS .

- QSAR modeling : Predict ecotoxicity using structural analogs (e.g., branched-chain alcohols with similar logP values) .

Q. What experimental designs are suitable for studying its interactions with lipid membranes?

- Langmuir monolayer assays : Measure changes in membrane pressure using a Wilhelmy plate to assess insertion kinetics.

- Solid-state NMR : Characterize the compound’s orientation in lipid bilayers (e.g., DMPC vesicles) .

- Molecular dynamics simulations : Model interactions with phospholipid headgroups to predict membrane permeability .

Methodological Notes

- Data Validation : Cross-reference NMR/GC-MS results with synthetic intermediates to rule out epimerization .

- Safety Protocols : Use OV/AG/P99 respirators and fume hoods during synthesis to mitigate inhalation risks .

- Collaborative Frameworks : Partner with microbiological labs to access chiral synthons for scalable production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.